N-(3-(pyridin-2-yloxy)benzyl)-3-(4-(trifluoromethyl)phenyl)propanamide
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Description
N-(3-(pyridin-2-yloxy)benzyl)-3-(4-(trifluoromethyl)phenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK. BTK plays a crucial role in the development and activation of B cells, which are important components of the immune system. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B cell malignancies.
Scientific Research Applications
Antifungal Applications
Compounds with pyridine and trifluoromethyl groups have been studied for their fungicidal properties. The specific configuration of these groups can significantly affect the activity .
Anticancer Research
Similar compounds with pyrimidine and pyridine groups have been used in the design of therapeutic agents like Imatinib, which inhibits tyrosine kinases in leukemia treatment .
Synthesis of Heterocyclic Compounds
The pyridine moiety is a common feature in heterocyclic compounds, which are crucial in medicinal chemistry for their therapeutic potential .
Pharmaceutical Drug Design
The structural features of this compound suggest it could be useful in drug design, particularly for creating molecules with specific pharmacophoric features .
properties
IUPAC Name |
N-[(3-pyridin-2-yloxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O2/c23-22(24,25)18-10-7-16(8-11-18)9-12-20(28)27-15-17-4-3-5-19(14-17)29-21-6-1-2-13-26-21/h1-8,10-11,13-14H,9,12,15H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMVGYDKLUVCEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(pyridin-2-yloxy)benzyl)-3-(4-(trifluoromethyl)phenyl)propanamide |
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